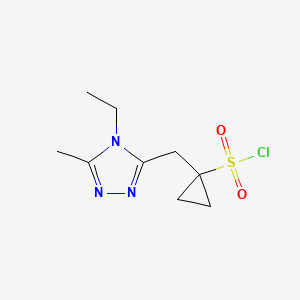
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring and a sulfonyl chloride group, which impart unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the ethyl and methyl groups. The cyclopropane ring is then formed, and finally, the sulfonyl chloride group is introduced. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research has indicated potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The triazole ring can interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals.
4-Ethyl-5-methyl-1,2,4-triazole: Similar in structure but lacks the cyclopropane and sulfonyl chloride groups.
Cyclopropane-1-sulfonyl chloride: Contains the cyclopropane and sulfonyl chloride groups but lacks the triazole ring.
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of these functional groups, which impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H14ClN3O2S |
|---|---|
Peso molecular |
263.75 g/mol |
Nombre IUPAC |
1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-3-13-7(2)11-12-8(13)6-9(4-5-9)16(10,14)15/h3-6H2,1-2H3 |
Clave InChI |
JXNZCYNYFNAZSV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1CC2(CC2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
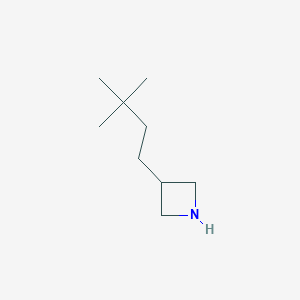
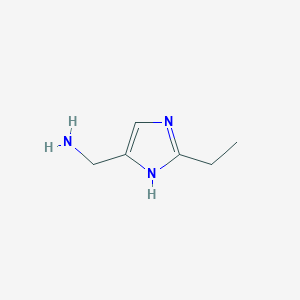

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

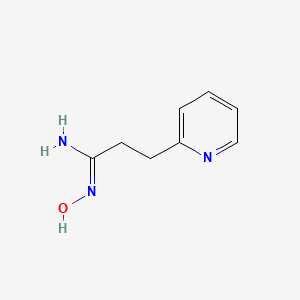
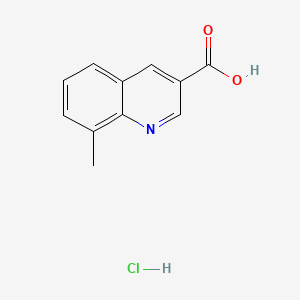
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)

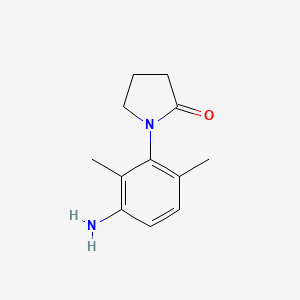
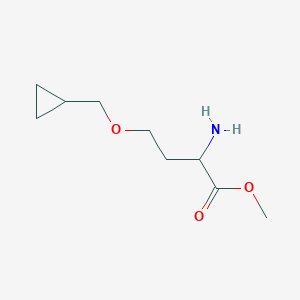
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
